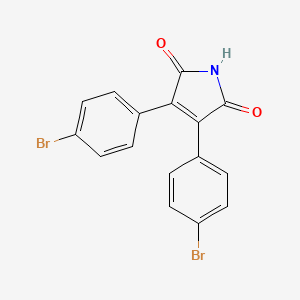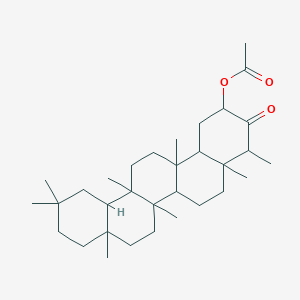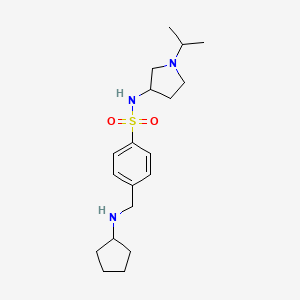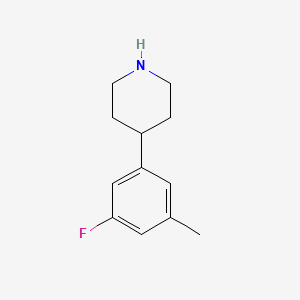
3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring substituted with two 4-bromophenyl groups at the 3 and 4 positions, and two carbonyl groups at the 2 and 5 positions, forming a dione structure. Its distinct chemical structure makes it a valuable subject of study in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of maleimide with 4-bromobenzaldehyde in the presence of a catalyst and ligand. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and heating to temperatures around 100-150°C. The reaction proceeds through a condensation mechanism, forming the desired pyrrole-dione structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Bis(4-chlorophenyl)-1H-pyrrole-2,5-dione: Similar structure but with chlorine atoms instead of bromine.
3,4-Bis(4-fluorophenyl)-1H-pyrrole-2,5-dione: Fluorine atoms replace the bromine atoms.
3,4-Bis(4-methylphenyl)-1H-pyrrole-2,5-dione: Methyl groups instead of bromine atoms.
Uniqueness: 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of bromine atoms, which can enhance its reactivity and interactions with other molecules. The bromine atoms also contribute to the compound’s potential biological activity and its use in materials science .
Eigenschaften
CAS-Nummer |
101422-55-3 |
|---|---|
Molekularformel |
C16H9Br2NO2 |
Molekulargewicht |
407.06 g/mol |
IUPAC-Name |
3,4-bis(4-bromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H9Br2NO2/c17-11-5-1-9(2-6-11)13-14(16(21)19-15(13)20)10-3-7-12(18)8-4-10/h1-8H,(H,19,20,21) |
InChI-Schlüssel |
RKSSTQUJOQCZMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC2=O)C3=CC=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)


![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)

![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)

